molecular formula C18H35NO4 B14947316 Undecanoic acid isopropyl ester, 10-hydroxy-11-morpholin-4-yl-

Undecanoic acid isopropyl ester, 10-hydroxy-11-morpholin-4-yl-

Cat. No.: B14947316
M. Wt: 329.5 g/mol
InChI Key: GTKUXMDEDJIYGC-UHFFFAOYSA-N
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Description

Isopropyl 10-hydroxy-11-morpholinoundecanoate: is an organic compound with the molecular formula C18H35NO4 It is a complex ester that features a morpholine ring, a hydroxy group, and an isopropyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 10-hydroxy-11-morpholinoundecanoate typically involves the esterification of 10-hydroxy-11-morpholinoundecanoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of isopropyl 10-hydroxy-11-morpholinoundecanoate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in isopropyl 10-hydroxy-11-morpholinoundecanoate can undergo oxidation to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemistry: Isopropyl 10-hydroxy-11-morpholinoundecanoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its morpholine ring is of particular interest due to its presence in many biologically active compounds.

Medicine: The compound is investigated for its potential therapeutic applications. The morpholine ring and hydroxy group are known to interact with biological targets, making it a candidate for drug development.

Industry: In the industrial sector, isopropyl 10-hydroxy-11-morpholinoundecanoate is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of isopropyl 10-hydroxy-11-morpholinoundecanoate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the morpholine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways and result in specific biological effects.

Comparison with Similar Compounds

    Isopropyl 10-hydroxy-11-iodoundecanoate: Similar structure but with an iodine atom instead of the morpholine ring.

    Isopropyl 10-hydroxy-11-aminoundecanoate: Contains an amino group instead of the morpholine ring.

    Isopropyl 10-hydroxy-11-methylundecanoate: Contains a methyl group instead of the morpholine ring.

Uniqueness: Isopropyl 10-hydroxy-11-morpholinoundecanoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H35NO4

Molecular Weight

329.5 g/mol

IUPAC Name

propan-2-yl 10-hydroxy-11-morpholin-4-ylundecanoate

InChI

InChI=1S/C18H35NO4/c1-16(2)23-18(21)10-8-6-4-3-5-7-9-17(20)15-19-11-13-22-14-12-19/h16-17,20H,3-15H2,1-2H3

InChI Key

GTKUXMDEDJIYGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCCCCCCC(CN1CCOCC1)O

Origin of Product

United States

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